molecular formula C19H24N4O2S B2812914 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 921475-15-2

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2812914
CAS No.: 921475-15-2
M. Wt: 372.49
InChI Key: VLPDGWOPZAOMBQ-UHFFFAOYSA-N
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Description

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea is a complex organic compound that features a thiazole ring, a piperidine moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where 3-methylpiperidine reacts with a suitable electrophile.

    Formation of the Urea Linkage: The final step involves the reaction of the thiazole derivative with p-tolyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. The thiazole ring and piperidine moiety are crucial for binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The urea linkage may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea is unique due to the specific positioning of the p-tolyl group, which may influence its binding affinity and specificity towards certain biological targets. This structural uniqueness can lead to different pharmacological profiles compared to its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-5-7-15(8-6-13)20-18(25)22-19-21-16(12-26-19)10-17(24)23-9-3-4-14(2)11-23/h5-8,12,14H,3-4,9-11H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPDGWOPZAOMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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